(1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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Overview
Description
(1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Iodophenyl Group: This step often involves electrophilic aromatic substitution reactions where iodine is introduced to the phenyl ring.
Attachment of the Oxoethyl Group: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.
Formation of the Carboxylic Acid Group: This step may involve oxidation reactions to convert intermediate alcohols or aldehydes to carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives like esters or amides.
Reduction: The ketone group in the oxoethyl moiety can be reduced to form alcohols.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.
Major Products
Oxidation: Esters, amides, or other carboxylic acid derivatives.
Reduction: Alcohols or other reduced forms of the ketone group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which (1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The iodophenyl group could play a role in binding to specific sites, while the carboxylic acid group may be involved in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with a similar aromatic structure but different functional groups.
Dichloroaniline: A compound with a similar aromatic ring but different substituents.
Manganese(II) iodide: A compound containing iodine but with different overall structure and properties.
Uniqueness
(1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its iodophenyl group and cyclohexane ring make it particularly interesting for various applications that require specific molecular interactions.
Properties
IUPAC Name |
(1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IO3/c16-13-6-2-4-11(9-13)14(17)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMNFTRKCUFPLU-PWSUYJOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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